molecular formula C15H9Cl2NO3 B11085311 1-(2,4-Dichlorobenzylidene)-6-methyl-1H,5H-furo[3,4-c]pyridine-3,4-dione

1-(2,4-Dichlorobenzylidene)-6-methyl-1H,5H-furo[3,4-c]pyridine-3,4-dione

Cat. No.: B11085311
M. Wt: 322.1 g/mol
InChI Key: CTAYGSQENJAENO-LFYBBSHMSA-N
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Description

1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a furo[3,4-c]pyridine core and a dichlorophenyl group. Its molecular formula is C15H9Cl2NO3, and it has a molecular weight of 322.143 Da .

Preparation Methods

The synthesis of 1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst like zinc chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H9Cl2NO3

Molecular Weight

322.1 g/mol

IUPAC Name

(1E)-1-[(2,4-dichlorophenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C15H9Cl2NO3/c1-7-4-10-12(21-15(20)13(10)14(19)18-7)5-8-2-3-9(16)6-11(8)17/h2-6H,1H3,(H,18,19)/b12-5+

InChI Key

CTAYGSQENJAENO-LFYBBSHMSA-N

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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